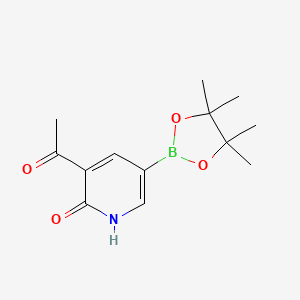![molecular formula C6H6Cl2N4 B12964150 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the triazolopyridazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both triazole and pyridazine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridazine rings.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: A closely related compound with similar chemical properties.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Another derivative with potential biological activity.
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H6Cl2N4 |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-4-2-5(7)10-11-3-8-9-6(4)11;/h2-3H,1H3;1H |
InChI Key |
CIFUNGSHPVKOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)







